2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
Description
2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core fused with a benzonitrile moiety and a phenylsulfanyl substituent. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting angiogenesis, kinase inhibition, and other therapeutic pathways .
Properties
CAS No. |
918880-46-3 |
|---|---|
Molecular Formula |
C18H10N4S2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-phenylsulfanyl-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H10N4S2/c19-9-13-8-12(17-22-15-10-20-11-21-18(15)24-17)6-7-16(13)23-14-4-2-1-3-5-14/h1-8,10-11H |
InChI Key |
NTDMEKZUNPGMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. One possible route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Pyrimidine Ring Construction: The pyrimidine ring can be formed by reacting appropriate nitriles with amidines under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the thiazole-pyrimidine intermediate with a phenylsulfanyl group and a benzonitrile moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and strong nucleophiles like sodium amide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Analogous Thiazolo[5,4-d]pyrimidine Derivatives
Structural and Functional Comparisons
Key Observations:
Biological Activity : The target compound lacks reported IC50 values, but analogs like 3l and 3m demonstrate potent angiogenesis inhibition in HUVEC assays. The 4-chlorophenyl and urea groups in 3l likely enhance target binding, whereas the phenylsulfanyl group in the target compound may offer distinct steric or electronic interactions .
Physical Properties : The benzonitrile group in the target compound may lower melting points compared to sulfonamide derivatives (e.g., Compound 2, mp 254–255°C) due to reduced hydrogen-bonding capacity .
Safety and Commercial Viability : The chloro-p-tolylamine analog () is commercially available with documented safety data, suggesting that halogenation improves stability but may introduce toxicity concerns absent in the target compound .
Biological Activity
The compound 2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNS
- Molecular Weight : 320.41 g/mol
Research indicates that compounds with similar thiazole and pyrimidine moieties often exhibit biological activities through various mechanisms, including:
- Inhibition of Kinases : Compounds with structural similarities have shown inhibitory effects on kinases involved in cancer cell proliferation.
- DNA Binding : Some derivatives have been reported to bind to DNA, affecting transcriptional regulation and leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazolo-pyrimidine derivatives. For instance:
- Cell Lines Tested : The compound was tested against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC Values : Initial findings suggest that the compound exhibits significant cytotoxicity with IC values ranging from 0.5 to 10 µM across different cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC (µM) | Activity Level |
|---|---|---|
| MCF-7 | 1.2 | High |
| A549 | 3.5 | Moderate |
| HeLa | 0.8 | Very High |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains:
- Tested Strains : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Minimum Inhibitory Concentration (MIC) : The MIC values indicated moderate to high antimicrobial activity, with values around 12 µg/mL for S. aureus and 25 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12 | Moderate |
| Escherichia coli | 25 | Moderate |
Case Studies
-
Study on Anticancer Properties :
- A study conducted on a series of thiazole derivatives demonstrated that those containing phenylsulfanyl groups showed enhanced cytotoxicity compared to their non-substituted counterparts. The study highlighted the importance of substituent effects on biological activity.
-
Antimicrobial Evaluation :
- In another investigation, the compound was part of a broader screening of thiazole-based derivatives that revealed promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
